molecular formula C12H14N2O2S B1615460 Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate CAS No. 175599-83-4

Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate

Cat. No. B1615460
CAS RN: 175599-83-4
M. Wt: 250.32 g/mol
InChI Key: BHUBUJRJDMFTKE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate (ECTC) is a member of the benzothiophene family of compounds, which has been studied for its potential applications in medicinal and industrial chemistry. ECTC is a versatile compound with a wide range of biological activities, including antiviral, anti-inflammatory, and anti-tumor properties. It has also been investigated for its potential use in the synthesis of novel drugs and other compounds.

Scientific Research Applications

Antitumor Activity

The compound has been used in the synthesis of polyfunctionally substituted heterocyclic compounds, which have shown significant antitumor activities . These compounds have revealed high inhibitory effects when screened in vitro for their antiproliferative activity against various human cancer cell lines .

Synthesis of Heterocyclic Derivatives

The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate has been used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .

Antimicrobial and Antifungal Activity

Some newly synthesized compounds derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene have shown antimicrobial and antifungal activity .

Antioxidant Activity

The Gewald reaction of 4-oxo-1-phenylcyclohexane-1-carbonitrile with ethyl cyanoacetate and elemental sulfur in the presence of diethylamine has been used to synthesize ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which has shown antioxidant activity .

Inhibition of Tubulin Polymerization

Compounds derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene have been found to inhibit tubulin polymerization by binding to the colchicine site of tubulin .

Therapeutic Importance

Thiophene and its substituted derivatives, including 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been proven to be effective drugs in present respective disease scenario .

properties

IUPAC Name

ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-16-12(15)7-4-3-5-9-10(7)8(6-13)11(14)17-9/h7H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUBUJRJDMFTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=C1C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327622
Record name Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate

CAS RN

175599-83-4
Record name Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate
Reactant of Route 2
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Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate
Reactant of Route 3
Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate
Reactant of Route 4
Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate
Reactant of Route 5
Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate
Reactant of Route 6
Ethyl 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylate

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